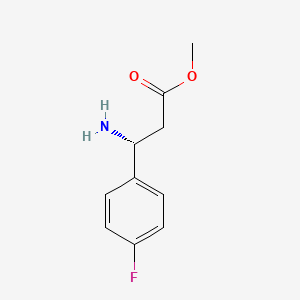

methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate

説明

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a chiral β-amino ester characterized by an (R)-configured amino group and a 4-fluorophenyl substituent. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol and a CAS registry number of 1217977-33-7 . The fluorine atom at the para position of the phenyl ring contributes to its electronic and steric properties, influencing bioavailability and receptor interactions.

特性

分子式 |

C10H12FNO2 |

|---|---|

分子量 |

197.21 g/mol |

IUPAC名 |

methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |

InChIキー |

BULPFQGZGPHEBO-SECBINFHSA-N |

異性体SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)F)N |

正規SMILES |

COC(=O)CC(C1=CC=C(C=C1)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate under basic conditions.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired product, methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

科学研究への応用

メチル (3R)-3-アミノ-3-(4-フルオロフェニル)プロパノエートには、いくつかの科学研究への応用があります。

化学: これは、より複雑な分子の合成における有機合成の構成要素として使用されます。

生物学: この化合物は、酵素-基質相互作用やタンパク質-リガンド結合の研究に使用できます。

産業: この化合物は、特殊化学品や材料の製造に使用できます。

科学的研究の応用

Pharmaceutical Development

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has been explored as a potential therapeutic agent due to its structural features that suggest interactions with various biological targets. Its applications in pharmaceuticals include:

- Neuropharmacology : The compound is being investigated for its effects on neuroinflammation and neurodegenerative diseases. Studies have indicated that fluorinated compounds can modulate neuroinflammatory markers, potentially leading to new treatments for conditions like Alzheimer's disease .

- Cancer Treatment : Research has shown that derivatives of this compound may exhibit anticancer properties. In vitro studies have demonstrated significant activity against human tumor cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cell proliferation. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in drug development.

Neuroinflammation Studies

In vivo studies have shown that similar fluorinated compounds effectively target neuroinflammatory pathways. For instance, a study demonstrated that these compounds could reduce markers associated with neuroinflammation in animal models, indicating their potential role in managing neurodegenerative diseases .

Pharmacological Investigations

A comparative study of various fluorinated amino acids indicated that modifications at the phenyl ring could enhance biological activity. Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate was noted for promising interaction profiles with biological targets, leading to further investigations into its therapeutic potential .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in organic synthesis for developing more complex molecules. Its unique structural features enable researchers to explore new therapeutic avenues:

- Drug Development : Ongoing research aims to evaluate its safety and efficacy profiles in clinical settings, particularly for neurological applications.

- Specialty Chemicals Production : Beyond pharmaceuticals, it is also being investigated for use in producing specialty chemicals and materials due to its versatile chemical properties.

作用機序

メチル (3R)-3-アミノ-3-(4-フルオロフェニル)プロパノエートの作用機序は、特定の分子標的との相互作用を伴います。アミノ基は標的分子と水素結合を形成することができ、フルオロフェニル基は疎水性相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。

類似化合物との比較

Comparison with Structural Analogs

The biological and physicochemical properties of β-amino esters are highly sensitive to structural modifications. Below, we compare methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate with its analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Halogen Substituents: Fluorine (F): The smallest halogen, fluorine enhances metabolic stability and bioavailability due to its electronegativity and minimal steric bulk . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism but reduce nucleophilic reactivity .

Substituent Position: Para vs. Meta/Ortho: Para-substituted analogs (e.g., 4-F, 4-Cl) exhibit symmetrical electronic distributions, favoring interactions with flat binding pockets.

Hydroxy (OH): Methyl (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoate (C₁₀H₁₂ClNO₃, MW 229.66) demonstrates higher polarity (predicted pKa 8.24) due to hydrogen bonding capacity, which may limit CNS activity but enhance renal excretion .

Table 2: Comparative Physicochemical Data

- Synthesis: Analogs like methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate () are synthesized via esterification and halogenation, suggesting similar routes for the target compound. Hydrosulfonylation under visible light () may also apply to derivatives with sulfonyl groups.

生物活性

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Compound Overview

- Chemical Name : Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate

- Molecular Formula : C17H18FNO3

- Molecular Weight : 303.33 g/mol

- CAS Number : Not specified in the search results.

The biological activity of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmitter systems in the central nervous system. This suggests a role in modulating mood and cognitive functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in amino acid metabolism, impacting cellular metabolic pathways .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and efficacy of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate:

- Solubility : The compound's solid state at room temperature indicates that its solubility could influence its absorption and distribution within biological systems.

- Stability : Stability under physiological conditions is essential for maintaining its biological activity. Preliminary studies indicate that structural modifications can enhance stability and efficacy.

Biological Activity

The biological effects of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can be categorized as follows:

-

Neurotransmitter Modulation

- Potential effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Possible antidepressant-like effects observed in animal models.

- Cell Proliferation

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study investigated the effects of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate on depressive behaviors in rodent models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.

Case Study 2: Neurotransmitter Interaction

Research examining the compound's interaction with serotonin receptors demonstrated that it could enhance serotonin release, leading to improved mood-related behaviors in animal models. This study supports its potential use as a therapeutic agent for mood disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or enzymatic resolution. For fluorophenyl derivatives, asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP) has shown success in controlling stereochemistry . Reaction conditions such as temperature (-20°C to 25°C), solvent polarity (e.g., THF or methanol), and catalyst loading (1–5 mol%) significantly impact yield and purity. Post-synthesis purification via chiral HPLC (e.g., using a Chiralpak® column) ensures enantiomeric excess >99% .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate from its stereoisomers?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for para-substitution). The (3R)-configuration generates specific diastereotopic proton splitting in the propanoate backbone .

- IR : The ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while the amino group (NH₂) shows broad absorption near 3350 cm⁻¹ .

- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 226.1 (C₁₀H₁₂FNO₂⁺) with fragmentation peaks at m/z 153 (loss of –OCH₃) and 109 (C₆H₄F⁺) .

Q. What are the stability considerations for methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests:

- Acidic/alkaline hydrolysis : Monitor ester cleavage via HPLC at pH 2 (HCl) and pH 10 (NaOH) over 24–72 hours at 40°C .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (>150°C typical for esters) and identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate as a enzyme inhibitor?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for covalent inhibition .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., serine proteases). The fluorophenyl group’s electron-withdrawing effect enhances π-stacking with aromatic residues (e.g., Tyr in active sites) .

Q. What experimental designs resolve contradictions in reported biological activities of fluorophenyl-containing amino acid derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). A factorial design approach (2⁴ design) can isolate variables:

- Factors : Concentration (0.1–100 µM), incubation time (6–48 hours), cell type (HEK293 vs. HepG2), and solvent (DMSO vs. PBS) .

- Response Metrics : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation). Statistical analysis (ANOVA) identifies significant interactions between variables .

Q. How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties (e.g., metabolic stability, membrane permeability)?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorine’s electronegativity reduces CYP450-mediated oxidation, enhancing metabolic stability .

- Caco-2 Permeability Assay : Measure apical-to-basolateral transport (Papp) to predict intestinal absorption. The ester group improves lipophilicity (logP ~1.8), favoring passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。